Cas no 1094562-60-3 (5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide)

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide is a halogenated aromatic sulfonamide compound with potential applications in pharmaceutical and agrochemical research. Its distinct substitution pattern—featuring bromo, chloro, and methoxy functional groups—enhances its reactivity and selectivity in synthetic pathways, making it a valuable intermediate for the development of bioactive molecules. The sulfonamide moiety offers versatility in hydrogen bonding and molecular interactions, which can be leveraged in drug design. This compound’s well-defined structure and high purity ensure consistent performance in reactions, particularly in cross-coupling and nucleophilic substitution processes. Its stability under standard conditions further facilitates handling and storage in laboratory settings.
5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide structure
1094562-60-3 structure
Product Name:5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide
CAS No:1094562-60-3
MF:C7H7BrClNO3S
MW:300.557379007339
CID:5055327
Update Time:2025-06-18

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-3-chloro-2-methoxybenzene-1-sulfonamide
    • 5-bromo-3-chloro-2-methoxybenzenesulfonamide
    • 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide
    • Inchi: 1S/C7H7BrClNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
    • InChI Key: CWBKZDQHBGGFAR-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)S(N)(=O)=O)OC)Cl

Computed Properties

  • Exact Mass: 298.902
  • Monoisotopic Mass: 298.902
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 77.8

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide Pricemore >>

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Additional information on 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide

Introduction to 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide (CAS No. 1094562-60-3)

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide, identified by the CAS number 1094562-60-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and utility in drug development. The structural features of this molecule, including the presence of bromine, chlorine, and methoxy substituents, as well as the sulfonamide functional group, contribute to its unique chemical properties and potential applications.

The synthesis and characterization of 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide involve sophisticated organic chemistry techniques that are critical for ensuring high purity and yield. The bromine and chlorine atoms introduce electrophilic centers, making the molecule a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular frameworks, which are often required in the development of novel therapeutic agents.

The methoxy group in 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide enhances its solubility in polar solvents and influences its electronic properties, thereby affecting its reactivity and interaction with biological targets. The sulfonamide moiety, on the other hand, is known for its ability to form hydrogen bonds and coordinate with metal ions, making it a versatile component in drug design. These characteristics have positioned this compound as a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. Studies have demonstrated that sulfonamides can exhibit antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties. The specific arrangement of substituents in 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide may contribute to its unique pharmacological profile, making it an attractive scaffold for drug discovery.

One of the most compelling aspects of 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide is its potential as a building block for more complex molecules. Researchers have leveraged its reactive sites to develop novel heterocyclic compounds that exhibit enhanced biological activity. For instance, modifications at the bromine and chlorine positions can lead to derivatives with improved binding affinity to target enzymes or receptors. Similarly, the sulfonamide group can be further functionalized to introduce additional pharmacophores.

The role of computational chemistry in the study of 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have enabled researchers to predict the behavior of this compound in various environments. These predictions are crucial for designing experiments and optimizing synthetic routes. Additionally, computational studies have helped elucidate the mechanism of action of sulfonamide-based drugs, providing insights into their interactions with biological targets.

Recent experimental studies have highlighted the importance of 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide in developing new therapeutic strategies. For example, researchers have shown that derivatives of this compound can inhibit the activity of certain enzymes implicated in cancer progression. The bromine and chlorine substituents play a critical role in modulating the electronic properties of the molecule, thereby affecting its binding affinity and selectivity.

The methoxy group also contributes significantly to the pharmacological properties of 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide. It has been demonstrated that methoxy-substituted sulfonamides exhibit improved bioavailability and reduced toxicity compared to their unsubstituted counterparts. This finding underscores the importance of structural optimization in drug development.

In conclusion, 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide (CAS No. 1094562-60-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with diverse biological activities. The ongoing research into this compound highlights its importance as a tool for drug discovery and development.

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